6-ethyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-ethyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a substituted aldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent under basic conditions.
Attachment of the Methanesulfonylphenyl Group: This step involves a nucleophilic substitution reaction where the methanesulfonylphenyl group is introduced using a suitable sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-ethyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Neuroprotective: Reduces endoplasmic reticulum stress and apoptosis in neuronal cells by inhibiting the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Similar Compounds
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile: Known for its COX-2 inhibitory potential and anti-inflammatory effects.
Triazole-pyrimidine hybrids: Exhibits neuroprotective and anti-neuroinflammatory properties.
Uniqueness
6-ethyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide is unique due to its combined anti-inflammatory and neuroprotective effects, making it a promising candidate for treating both inflammatory and neurodegenerative diseases .
Properties
Molecular Formula |
C14H15N3O3S |
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Molecular Weight |
305.35 g/mol |
IUPAC Name |
6-ethyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O3S/c1-3-10-8-13(16-9-15-10)14(18)17-11-4-6-12(7-5-11)21(2,19)20/h4-9H,3H2,1-2H3,(H,17,18) |
InChI Key |
HFEDJZBEIDFMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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